AI-10-49
AI-10-49
AI-10-49 is an inhibitor that binds the transcription factor fusion CBFβ-SMMHC. AI-10-49, that selectively binds to CBFβ-SMMHC and disrupts its binding to RUNX1. AI-10-49 restores RUNX1 transcriptional activity, displays favorable pharmacokinetics, and delays leukemia progression in mice. Treatment of primary inv(16) AML patient blasts with AI-10-49 triggers selective cell death. These data suggest that direct inhibition of the oncogenic CBFβ-SMMHC fusion protein may be an effective therapeutic approach for inv(16) AML, and they provide support for transcription factor targeted therapy in other cancers.
Brand Name:
Vulcanchem
CAS No.:
1256094-72-0
VCID:
VC0517645
InChI:
InChI=1S/C30H22F6N6O5/c31-29(32,33)46-17-1-5-21-25(13-17)41-27(39-21)23-7-3-19(15-37-23)44-11-9-43-10-12-45-20-4-8-24(38-16-20)28-40-22-6-2-18(14-26(22)42-28)47-30(34,35)36/h1-8,13-16H,9-12H2,(H,39,41)(H,40,42)
SMILES:
C1=CC2=C(C=C1OC(F)(F)F)NC(=N2)C3=NC=C(C=C3)OCCOCCOC4=CN=C(C=C4)C5=NC6=C(N5)C=C(C=C6)OC(F)(F)F
Molecular Formula:
C30H22F6N6O5
Molecular Weight:
660.5 g/mol
AI-10-49
CAS No.: 1256094-72-0
Cat. No.: VC0517645
Molecular Formula: C30H22F6N6O5
Molecular Weight: 660.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 1256094-72-0 |
---|---|
Molecular Formula | C30H22F6N6O5 |
Molecular Weight | 660.5 g/mol |
IUPAC Name | 6-(trifluoromethoxy)-2-[5-[2-[2-[6-[6-(trifluoromethoxy)-1H-benzimidazol-2-yl]pyridin-3-yl]oxyethoxy]ethoxy]pyridin-2-yl]-1H-benzimidazole |
Standard InChI | InChI=1S/C30H22F6N6O5/c31-29(32,33)46-17-1-5-21-25(13-17)41-27(39-21)23-7-3-19(15-37-23)44-11-9-43-10-12-45-20-4-8-24(38-16-20)28-40-22-6-2-18(14-26(22)42-28)47-30(34,35)36/h1-8,13-16H,9-12H2,(H,39,41)(H,40,42) |
Standard InChI Key | WJBSSBFGPKTMQQ-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1OC(F)(F)F)NC(=N2)C3=NC=C(C=C3)OCCOCCOC4=CN=C(C=C4)C5=NC6=C(N5)C=C(C=C6)OC(F)(F)F |
Canonical SMILES | C1=CC2=C(C=C1OC(F)(F)F)NC(=N2)C3=NC=C(C=C3)OCCOCCOC4=CN=C(C=C4)C5=NC6=C(N5)C=C(C=C6)OC(F)(F)F |
Appearance | Solid powder |
Chemical Properties and Structure
Property | Value |
---|---|
Chemical Formula | C30H22F6N6O5 |
Molecular Weight | 660.533 g/mol |
CAS Number | 1256094-72-0 |
Appearance | Off-white to yellow solid powder |
Density | 1.5±0.1 g/cm³ |
Boiling Point | 790.3±70.0 °C at 760 mmHg |
Flash Point | 431.8±35.7 °C |
LogP | 7 |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 15 |
Rotatable Bond Count | 12 |
Mechanism of Action
Pharmacological Profile
Parameter | Value | Reference |
---|---|---|
FRET IC50 | 260 nM | |
ITC Kd | 168 nM | |
Half-life in mice | 380 min | |
IC50 in ME-1 cells | 0.6 μM | |
IC50 in normal human bone marrow | >25 μM |
Preclinical Studies
In Vitro Studies
In Vivo Studies
Molecular Pathways and Targets
Development Status
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